molecular formula C8H8BrFO B1346379 3-Fluoro-5-methoxybenzyl bromide CAS No. 914637-29-9

3-Fluoro-5-methoxybenzyl bromide

Cat. No.: B1346379
CAS No.: 914637-29-9
M. Wt: 219.05 g/mol
InChI Key: DDLZKVGBEBRKFC-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzyl bromide: is an organic compound with the molecular formula C8H8BrFO . It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzyl bromide typically involves the bromination of 3-Fluoro-5-methoxytoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxybenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form 3-Fluoro-5-methoxybenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products include 3-Fluoro-5-methoxybenzyl azide, 3-Fluoro-5-methoxybenzyl thiol, and 3-Fluoro-5-methoxybenzyl ether.

    Oxidation: Products include 3-Fluoro-5-methoxybenzaldehyde and 3-Fluoro-5-methoxybenzoic acid.

    Reduction: The major product is 3-Fluoro-5-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry: 3-Fluoro-5-methoxybenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a building block for the synthesis of bioactive molecules.

Medicine: The compound is investigated for its potential use in drug development. Its derivatives are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxybenzyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The fluorine and methoxy substituents on the benzene ring influence the electronic properties of the molecule, affecting its reactivity and stability.

Molecular Targets and Pathways: The molecular targets of this compound and its derivatives include enzymes, receptors, and other biomolecules. The compound can interact with these targets through covalent or non-covalent binding, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzyl bromide
  • 3-Fluoro-5-methylbenzyl bromide
  • 3-Fluoro-5-chlorobenzyl bromide

Comparison: 3-Fluoro-5-methoxybenzyl bromide is unique due to the presence of both fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with other compounds. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLZKVGBEBRKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649943
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-29-9
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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